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Compound of Interest

Compound Name:
Ethyl 4-

(cyclopropylamino)benzoate

Cat. No.: B053049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a plausible synthetic route for Ethyl 4-(cyclopropylamino)benzoate. Due to the limited

availability of direct experimental data for this specific compound, this guide leverages data

from structurally analogous molecules to predict its spectroscopic profile. All presented data

should therefore be considered predictive.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Ethyl 4-(cyclopropylamino)benzoate. These

predictions are based on the known spectral properties of ethyl 4-aminobenzoate and various

N-cyclopropylanilines.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~7.8-8.0 Doublet 2H
Ar-H (ortho to -

COOEt)

Electron-

withdrawing

effect of the ester

group deshields

these protons.

~6.6-6.8 Doublet 2H
Ar-H (ortho to -

NH)

Electron-

donating effect of

the amino group

shields these

protons.

~4.3 Quartet 2H -O-CH₂-CH₃

Typical chemical

shift for an ethyl

ester methylene

group.

~2.5-2.7 Multiplet 1H -NH-CH-(CH₂)₂

Methine proton

of the

cyclopropyl

group.

~1.35 Triplet 3H -O-CH₂-CH₃

Typical chemical

shift for an ethyl

ester methyl

group.

~0.8-1.0 Multiplet 2H
Cyclopropyl -

CH₂-

Protons on the

cyclopropyl ring

adjacent to the

methine carbon.

~0.5-0.7 Multiplet 2H
Cyclopropyl -

CH₂-

Protons on the

cyclopropyl ring

opposite to the

methine carbon.
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Variable Broad Singlet 1H -NH-

Chemical shift

and appearance

can vary with

concentration

and solvent.

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm Assignment Notes

~167 C=O Ester carbonyl carbon.

~150 Ar-C-NH
Aromatic carbon attached to

the nitrogen.

~132 Ar-CH
Aromatic carbons ortho to the

ester group.

~120 Ar-C-COOEt
Quaternary aromatic carbon

attached to the ester group.

~113 Ar-CH
Aromatic carbons ortho to the

amino group.

~60.5 -O-CH₂-CH₃ Ethyl ester methylene carbon.

~30 -NH-CH-(CH₂)₂ Cyclopropyl methine carbon.

~14.5 -O-CH₂-CH₃ Ethyl ester methyl carbon.

~7 Cyclopropyl -CH₂-
Cyclopropyl methylene

carbons.

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3350-3400 Medium, Sharp N-H Stretch

~3050-3100 Medium Aromatic C-H Stretch

~2850-2980 Medium
Aliphatic C-H Stretch (ethyl

and cyclopropyl)

~1680-1700 Strong C=O Stretch (ester)

~1600, ~1520 Strong, Medium Aromatic C=C Bending

~1280 Strong C-O Stretch (ester)

~1170 Strong C-N Stretch

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment

205 High [M]⁺ (Molecular Ion)

176 Medium [M - C₂H₅]⁺

160 High [M - OC₂H₅]⁺

132 Medium [M - COOEt]⁺

104 Medium [C₆H₄NHCH]⁺

Experimental Protocols
The following sections detail a plausible synthetic route for Ethyl 4-
(cyclopropylamino)benzoate and general protocols for its spectroscopic analysis.

Synthesis of Ethyl 4-(cyclopropylamino)benzoate
A potential synthetic route involves the Buchwald-Hartwig amination of ethyl 4-bromobenzoate

with cyclopropylamine.

Materials:
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Ethyl 4-bromobenzoate

Cyclopropylamine

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Ethyl acetate

Hexane

Procedure:

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl

4-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

Add anhydrous toluene to dissolve the solids.

Add cyclopropylamine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and quench with a

saturated aqueous sodium bicarbonate solution.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield Ethyl 4-(cyclopropylamino)benzoate.

Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

¹³C NMR: Acquire the carbon NMR spectrum on the same instrument.

2.2.2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid product can be analyzed directly using a

diamond Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Alternatively, a KBr pellet can be prepared.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Sample Introduction: For EI-MS, a direct insertion probe or Gas Chromatography-Mass

Spectrometry (GC-MS) can be utilized. For ESI-MS, the sample should be dissolved in a

suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations
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Synthetic Pathway

Cyclopropylamine,
Pd₂(dba)₃, XPhos,

NaOtBu, Toluene, 100 °C
Ethyl 4-bromobenzoate Ethyl 4-(cyclopropylamino)benzoate

Buchwald-Hartwig
Amination

Click to download full resolution via product page

Caption: Proposed synthesis of Ethyl 4-(cyclopropylamino)benzoate.

Experimental Workflow
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Caption: General workflow for synthesis and spectroscopic analysis.
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Available at: [https://www.benchchem.com/product/b053049#spectroscopic-data-for-ethyl-4-
cyclopropylamino-benzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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